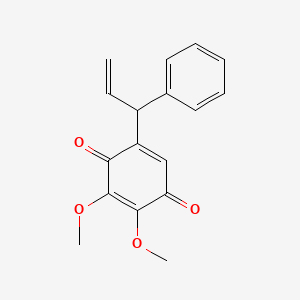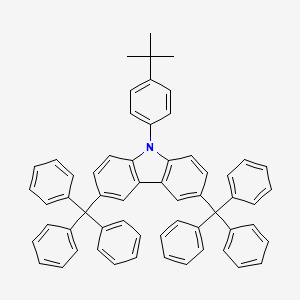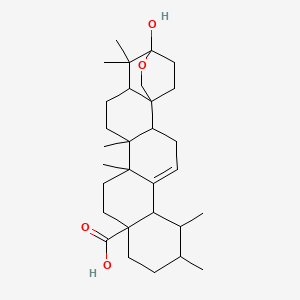
methyl (E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-diméthyldeca-4,8-diénoate de méthyle est un composé organique complexe avec une structure unique qui comprend une partie phtalimide et une longue chaîne aliphatique avec des doubles liaisons conjuguées
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'((E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-diméthyldeca-4,8-diénoate de méthyle implique généralement plusieurs étapes. Une voie courante commence par la préparation du dérivé phtalimide, suivie par l'introduction de la chaîne aliphatique par une série de réactions de couplage. L'étape finale implique souvent une estérification pour former l'ester méthylique.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de principes de chimie verte pour améliorer l'efficacité et la durabilité.
Analyse Des Réactions Chimiques
Types de réactions
((E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-diméthyldeca-4,8-diénoate de méthyle peut subir diverses réactions chimiques, notamment:
Oxydation: Les doubles liaisons de la chaîne aliphatique peuvent être oxydées pour former des époxydes ou des diols.
Réduction: Les groupes carbonyle peuvent être réduits en alcools.
Substitution: Le groupe ester peut être hydrolysé pour former l'acide carboxylique correspondant.
Réactifs et conditions courants
Oxydation: Les oxydants courants comprennent l'acide m-chloroperbenzoïque (m-CPBA) pour l'époxydation et le tétroxyde d'osmium (OsO4) pour la dihydroxylation.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) peuvent être utilisés.
Substitution: L'hydrolyse peut être effectuée en milieu acide ou basique à l'aide de réactifs tels que l'acide chlorhydrique (HCl) ou l'hydroxyde de sodium (NaOH).
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des époxydes ou des diols, tandis que la réduction peut produire des alcools.
Applications de recherche scientifique
((E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-diméthyldeca-4,8-diénoate de méthyle a plusieurs applications de recherche scientifique:
Chimie: Il peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie: Ses dérivés peuvent avoir un potentiel de composés bioactifs avec des applications dans la découverte de médicaments.
Médecine: Il pourrait être étudié pour ses propriétés thérapeutiques potentielles, telles que les activités anti-inflammatoires ou anticancéreuses.
Industrie: Il peut être utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action de l'((E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-diméthyldeca-4,8-diénoate de méthyle dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité par des interactions de liaison. Les voies impliquées pourraient inclure l'inhibition de l'activité enzymatique ou l'activation des voies de signalisation.
Applications De Recherche Scientifique
Methyl (E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of methyl (E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la phtalimide: Des composés avec des parties phtalimide similaires, comme la thalidomide, ont été étudiés pour leurs activités biologiques.
Esters aliphatiques: D'autres esters avec de longues chaînes aliphatiques et des doubles liaisons conjuguées, comme le linoléate de méthyle, présentent des similitudes structurelles.
Unicité
((E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-diméthyldeca-4,8-diénoate de méthyle est unique en raison de sa combinaison d'une partie phtalimide et d'une longue chaîne aliphatique avec des doubles liaisons conjuguées. Cette structure unique peut conférer des propriétés et des activités spécifiques qui ne sont pas observées dans d'autres composés similaires.
Propriétés
Formule moléculaire |
C24H29NO5 |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
methyl (4E)-2-[3-(1,3-dioxoisoindol-2-yl)propanoyl]-5,9-dimethyldeca-4,8-dienoate |
InChI |
InChI=1S/C24H29NO5/c1-16(2)8-7-9-17(3)12-13-20(24(29)30-4)21(26)14-15-25-22(27)18-10-5-6-11-19(18)23(25)28/h5-6,8,10-12,20H,7,9,13-15H2,1-4H3/b17-12+ |
Clé InChI |
VFKHNJQXQVDGNB-SFQUDFHCSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC(C(=O)CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC)/C)C |
SMILES canonique |
CC(=CCCC(=CCC(C(=O)CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B12294313.png)
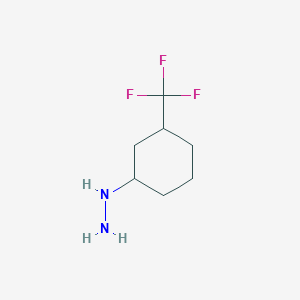
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)
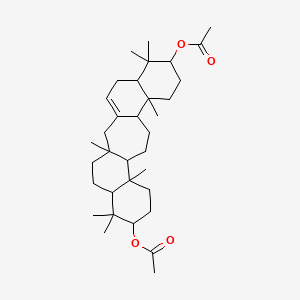
![13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12294326.png)

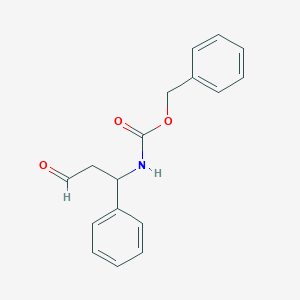

![N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12294354.png)

![6-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-(4-methoxyphenyl)-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B12294358.png)
